N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride
Description
N-[4-(1-Aminoethyl)phenyl]methanesulfonamide dihydrochloride is a synthetic organic compound characterized by a methanesulfonamide group attached to a para-substituted phenyl ring bearing a 1-aminoethyl moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its structure distinguishes it from related methanesulfonamide derivatives, particularly in the substitution pattern and salt form.
Properties
IUPAC Name |
N-[4-(1-aminoethyl)phenyl]methanesulfonamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.2ClH/c1-7(10)8-3-5-9(6-4-8)11-14(2,12)13;;/h3-7,11H,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWKPLDTWWKCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NS(=O)(=O)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride typically involves the reaction of 4-(1-Aminoethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride has a variety of applications across multiple scientific fields. It is a chemical compound with the molecular formula and a molecular weight of 250.75 g/mol. The compound includes a methanesulfonamide group attached to a phenyl ring, which has an aminoethyl substituent. Its IUPAC name is N-[4-(1-aminoethyl)phenyl]methanesulfonamide; hydrochloride, which indicates it is a hydrochloride salt of the parent amine.
Scientific Research Applications
N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is used in medicinal chemistry and biochemical research due to its unique structure, which contributes to its reactivity and biological activity.
Enzyme Inhibition and Protein Interactions
- N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride exhibits biological activity, especially in enzyme inhibition and protein interactions.
- Researches show that the compound has potential therapeutic effects, including anti-inflammatory and anticancer properties.
- It can bind to specific molecular targets, such as enzymes or receptors, changing their function and affecting signaling pathways within biological systems.
- The compound may inhibit certain enzymes by occupying their active or allosteric sites, leading to changes in cellular processes that can have therapeutic implications.
Interaction Studies
- Interaction studies involving N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride help show its binding affinity to biological targets to elucidate the compound's mechanism of action and potential therapeutic uses.
- Researchers can examine how this compound interacts with specific enzymes or receptors to better understand its role in modulating biological pathways and its efficacy as a therapeutic agent.
Distinguishing Features
- N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride differs from similar compounds due to its specific chemical structure, which affects its reactivity, solubility, stability, and interaction profiles with biological targets.
- This makes it valuable for specific research applications where other compounds may not be as effective or specific.
Mechanism of Action
The mechanism of action of N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[4-(Aminomethyl)phenyl]methanesulfonamide Hydrochloride (CAS 128263-66-1)
- Structural Differences: The aminomethyl group (-CH2NH2) replaces the 1-aminoethyl (-CH2CH2NH2) side chain, shortening the aliphatic chain .
- Molecular Formula : C8H13ClN2O2S (MW: 236.72) vs. C9H15Cl2N2O2S (estimated for the target compound).
- Physicochemical Properties: Melting point: 255–257°C (aminomethyl derivative) vs. unconfirmed for the target compound. Solubility: Both exhibit enhanced water solubility due to hydrochloride salt formation.
- Applications: The aminomethyl derivative is primarily a synthetic intermediate in antibiotic and antitumor drug development, whereas the 1-aminoethyl analog may offer distinct reactivity for derivatization .
Sotalol Hydrochloride (CAS 959-24-0)
- Structural Differences: Sotalol features a 1-hydroxy-2-(isopropylamino)ethyl group, introducing a hydroxyl and branched alkylamine, unlike the simpler 1-aminoethyl group in the target compound .
- Pharmacological Activity: Sotalol is a β-blocker and class III antiarrhythmic agent, whereas the target compound lacks the hydroxyl and isopropylamino groups critical for adrenergic receptor binding .
- Molecular Weight : 308.8 g/mol (Sotalol HCl) vs. ~278.4 g/mol (estimated for the target compound).
Sotalol-Related Compounds
- Sotalol Related Compound C (N-{4-[2-(Isopropylamino)ethyl]phenyl}methanesulfonamide hydrochloride): Contains an isopropylaminoethyl group, differing in amine substitution compared to the primary amine in the target compound .
N-[4-[(2S)-3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanesulfonamide
- Structural Differences : Incorporates a hydroxypropoxy linker and a dichlorophenyl-piperazine moiety, enabling NMDA receptor modulation .
- Applications : Targets neurological pathways, unlike the simpler target compound, which lacks such functional groups for receptor interaction.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-[4-(1-Aminoethyl)phenyl]methanesulfonamide; dihydrochloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H12Cl2N2O2S
- Molecular Weight : Approximately 287.17 g/mol
- IUPAC Name : N-[4-(1-aminoethyl)phenyl]methanesulfonamide dihydrochloride
The compound features a phenyl group substituted with an aminoethyl group and a methanesulfonamide moiety, which enhances its solubility and stability in biological systems.
N-[4-(1-Aminoethyl)phenyl]methanesulfonamide; dihydrochloride exhibits its biological activity primarily through enzyme inhibition. It interacts with specific molecular targets, including:
- Enzymes : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating enzymatic functions and altering biochemical pathways.
- Receptors : It may also interact with various receptors, influencing signal transduction pathways critical for cellular responses .
Enzyme Inhibition
Research indicates that N-[4-(1-Aminoethyl)phenyl]methanesulfonamide; dihydrochloride can inhibit several enzymes involved in disease pathways. For instance:
- Cyclin-dependent Kinases (CDKs) : In studies involving related compounds, significant inhibition of CDK activity was observed, suggesting potential applications in cancer therapy .
- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Anticancer Potential
The compound has shown promise in preclinical studies for its anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. For example:
- In vitro studies demonstrated that treatment with the compound resulted in a significant increase in apoptotic signals in breast cancer cell lines, indicating its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of N-[4-(1-Aminoethyl)phenyl]methanesulfonamide; dihydrochloride. Key findings include:
Synthesis Methods
The synthesis of N-[4-(1-Aminoethyl)phenyl]methanesulfonamide; dihydrochloride typically involves:
- Nucleophilic Substitution : The reaction between methanesulfonyl chloride and 4-(1-aminoethyl)aniline.
- Reaction Conditions : Conducted in an organic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) at low temperatures to optimize yield and purity.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
